FMOC-L-allo-Isoleucine

Peptide Conformational Analysis Stereochemistry Solid-Phase Peptide Synthesis

Researchers requiring precise peptide conformation face supply of stereochemically defined building blocks. FMOC-L-allo-Isoleucine solves this with its (2S,3R) configuration, distinct from standard L-isoleucine. - Enables systematic SAR of isoleucine stereochemistry in bioactive peptides. - Unique NMR fingerprint and verifiable chiral purity (≥98% HPLC) confirm stereochemical integrity. - Reliable global supply for solid-phase peptide synthesis and conformational studies.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 251316-98-0
Cat. No. B557548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMOC-L-allo-Isoleucine
CAS251316-98-0
Synonyms251316-98-0; FMOC-L-allo-Isoleucine; (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoicacid; (2S,3R)-2-(9H-Fluoren-9-ylmethoxycarboylamino)-3-methyl-pentanoicacid; Fmoc-D-allo-lle-OH; Fmoc-allo-ile-oh; Fmoc-allo-lle-OH; PubChem15617; SCHEMBL6038102; CTK4F5049; MolPort-005-934-106; ZINC1576222; ANW-74880; CF-813; AC-1321; AM81866; AJ-27290; AK107696; BC205405; KB-52075; TC-163625; V4675; L-Alloisoleucine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m1/s1
InChIKeyQXVFEIPAZSXRGM-YJYMSZOUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FMOC-L-allo-Isoleucine: Chiral SPPS Building Block


FMOC-L-allo-Isoleucine is an Nα-9-fluorenylmethoxycarbonyl (Fmoc)-protected derivative of the non-proteinogenic amino acid L-allo-isoleucine. As a specialized building block, its defining characteristic is the (2S,3R) stereochemistry at its two chiral centers, which is distinct from the (2S,3S) configuration of the proteinogenic L-isoleucine [1]. This compound is supplied as a white powder with a typical purity specification of ≥98% by HPLC . Its primary application is in Fmoc/tBu solid-phase peptide synthesis (SPPS), where the base-labile Fmoc group enables stepwise chain assembly. This protected amino acid is not a generic building block; it is specifically employed when the precise spatial arrangement of the allo-isoleucine side chain is required to achieve a particular peptide conformation or biological activity [1].

1 Fmoc/tBu SPPS-compatible building block
2 Distinct (2S,3R) β‑carbon stereochemistry vs. proteinogenic L‑Ile
3 Non‑proteinogenic amino acid for conformation‑specific peptide studies

FMOC-L-allo-Isoleucine: Why Substitution Fails


Attempting to substitute FMOC-L-allo-isoleucine with the more common and less expensive FMOC-L-isoleucine (CAS 71989-23-6) or other branched-chain Fmoc-amino acids like FMOC-L-leucine is not scientifically or functionally equivalent. The critical difference lies in the configuration of the β-carbon (C3) chiral center. L-isoleucine possesses an (2S,3S) configuration, while L-allo-isoleucine has an (2S,3R) configuration [1]. This single inversion of stereochemistry fundamentally alters the spatial orientation of the sec-butyl side chain, which in turn dictates the resulting peptide's backbone conformation, side-chain packing, and overall secondary structure stability [2]. Direct evidence from crystallographic and NMR studies confirms that peptides containing allo-isoleucine residues adopt distinct conformational propensities compared to their isoleucine-containing counterparts, directly impacting their biological interactions [3]. Therefore, substitution is not a simple matter of changing a reagent; it is a deliberate molecular design choice with quantifiable consequences for the final peptide's structure and function.

Target
Substitute
Compound
FMOC‑L‑allo‑Isoleucine
FMOC‑L‑Isoleucine
β‑C config.
(2S,3R)
(2S,3S)
Side‑chain
Alters backbone conformation & packing
Standard proteinogenic orientation
Inversion at the β‑carbon creates a different conformational landscape; peptide secondary structure and function may not transfer directly. Substitution requires stereochemical validation.

FMOC-L-allo-Isoleucine: Evidence-Based Differentiation


Stereochemistry & Peptide Conformation

FMOC-L-allo-Isoleucine introduces a distinct stereochemical constraint into a peptide chain. While FMOC-L-isoleucine has a (2S,3S) configuration, FMOC-L-allo-isoleucine possesses a (2S,3R) configuration [1]. This inversion at the β-carbon leads to quantifiably different conformational outcomes. In a host-guest pentapeptide system (GGXGG), molecular dynamics simulations showed that the presence of D-allo-isoleucine (the enantiomer of L-allo-isoleucine, sharing the same relative stereochemistry) results in a distinct ensemble of backbone phi/psi angles compared to L-isoleucine, with a measurable shift in conformational propensity [2]. X-ray crystallography of dipeptides containing L-isoleucine versus D-allo-isoleucine further confirms that while the peptide backbones are superimposable, the side-chain conformations differ significantly, with L-Ile preferring a (g-t)t state and D-allo-Ile preferring a (tg+)t state [3].

Conformation & Stereochemistry
Class‑level inference
D‑allo‑Ile side‑chain: (tg+)t vs. L‑Ile (g‑t)t in dipeptide crystals [3]; MD shows distinct phi/psi distributions in GGXGG model [2].
Supports enantiomer‑attribution review; informs backbone design.
Model pentapeptide; class‑level translation to longer sequences requires verification.
Peptide Conformational Analysis Stereochemistry Solid-Phase Peptide Synthesis

Chiral Purity Verification

As a non-proteinogenic amino acid derivative, the procurement of FMOC-L-allo-Isoleucine must be based on verified stereochemical purity to avoid contamination with the more common L-isoleucine diastereomer. High-quality commercial suppliers specify and verify this purity. For instance, Chem-Impex International provides FMOC-L-allo-Isoleucine with a purity limit of ≥ 99% as determined by chiral HPLC . This specification is critical because standard Fmoc-L-isoleucine is typically assayed by standard (non-chiral) HPLC or TLC, with purity values of ≥98.0% (HPLC) or ≥98% (TLC) .

Chiral Purity Verification
Supporting evidence
Requires chiral HPLC: ≥99% purity (vendor spec). Standard Fmoc‑L‑Ile assayed by non‑chiral HPLC/TLC.
Chiral purity specification is procurement‑critical.
Vendor‑stated; independent diastereomeric purity check recommended.
Quality Control Chiral Purity Analytical Specification

NMR Diastereomer Differentiation

The presence of FMOC-L-allo-isoleucine in a peptide can be definitively distinguished from FMOC-L-isoleucine using standard 1H and 13C NMR spectroscopy. Anderson et al. demonstrated a simple method for this differentiation by inspecting the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocenter [1]. This method was validated and applied to estimate epimerization during peptide coupling reactions. The study provides specific NMR parameters that serve as a unique fingerprint for the allo-isoleucine residue, in contrast to the isoleucine residue.

NMR Diastereomer Fingerprint
Head‑to‑head
Distinct 1H and 13C NMR shifts and coupling constants for allo‑Ile vs Ile residues [1].
Enables identity confirmation; supports stereochemical QC.
Method validated for epimerization detection in coupling reactions.
NMR Spectroscopy Analytical Chemistry Quality Assurance

Melting Point Differentiation

FMOC-L-allo-isoleucine exhibits a distinct melting point range compared to its common diastereomer, FMOC-L-isoleucine. While FMOC-L-isoleucine consistently melts in the range of 145-147 °C [1], FMOC-L-allo-isoleucine melts at a slightly lower temperature range, typically reported as 136-143 °C or 139-145 °C . This difference, though small, is reproducible and provides a rapid, low-tech quality check.

Melting Point Differentiation
Head‑to‑head
136–143 °C (allo‑Ile) vs 145–147 °C (Ile) [1]
Provides rapid, low‑cost identity verification.
Small but reproducible difference; use in conjunction with spectroscopic methods.
Physical Chemistry Quality Control Compound Identification

Cyclosporin Analogue Synthesis

The functional value of FMOC-L-allo-isoleucine is most clearly demonstrated in the synthesis of non-natural peptide analogues with distinct biological properties. In a cell-free biosynthesis study of cyclosporin analogues, the enzyme cyclosporin synthetase successfully incorporated L-allo-isoleucine at positions 5 and 11 to create new cyclosporin variants, including [L-allo-isoleucine5,11]CyA [1]. This demonstrates that the allo-isoleucine residue is not merely a structural curiosity but an essential component for accessing a specific region of peptide chemical space, resulting in derivatives with potential immunosuppressive effects.

Cyclosporin Analogue Synthesis
Class‑level inference
Cell‑free biosynthesis of [L‑allo‑isoleucine5,11]Cyclosporin A [1].
Supports analogue synthesis and SAR exploration context.
Enzymatic system; relevance to chemical SPPS yield not directly demonstrated.
Bioactive Peptides Immunosuppressants Cyclosporin Analogue Synthesis

FMOC-L-allo-Isoleucine: Evidence-Based Applications


Peptide Conformation Engineering

When a research project aims to systematically alter a peptide's secondary structure (e.g., helix, beta-sheet, turn propensity) or its tertiary folding, FMOC-L-allo-isoleucine is the building block of choice. Its use is supported by quantitative evidence showing that the (2S,3R) stereochemistry leads to a different distribution of backbone phi/psi angles and a distinct side-chain orientation compared to standard L-isoleucine [1][2]. This is critical for studies in peptide-based drug design where conformation dictates biological activity.

SAR Studies on Bioactive Peptides

In SAR campaigns for natural or designed bioactive peptides, the precise role of a specific isoleucine residue's stereochemistry must be probed. FMOC-L-allo-isoleucine enables the systematic exploration of this stereochemical space. Its demonstrated incorporation into novel cyclosporin analogues highlights its utility in generating derivatives with potentially altered or enhanced properties [3]. This is a key driver for procuring this specific building block over its cheaper, more common analogs.

Peptide QC and Authentication

For projects requiring absolute certainty in the stereochemical composition of a synthetic peptide, FMOC-L-allo-isoleucine provides a distinct analytical handle. The unique NMR fingerprint of the allo-isoleucine residue [4] and its verifiable chiral purity by HPLC allow for unambiguous confirmation of its presence and stereochemical integrity in the final product. This is essential for applications in fields like structural biology and pharmaceutical development where even minor diastereomeric impurities can confound results.

Application
Selection Property
Validation Focus
Peptide conformation studies
Stereochemical‑control context
Phi/psi angle distribution & side‑chain orientation
Bioactive peptide SAR
Enantiomer‑comparison study context
Enantiomer‑specific activity evaluation
Peptide QC & stereochemical identity
Enantiomer‑attribution review
NMR fingerprint & chiral HPLC purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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